molecular formula C5H10O2 B1580805 3-Methoxy-2,2-dimethyloxirane CAS No. 26196-04-3

3-Methoxy-2,2-dimethyloxirane

Cat. No.: B1580805
CAS No.: 26196-04-3
M. Wt: 102.13 g/mol
InChI Key: FPKWGRVMLLIFSY-UHFFFAOYSA-N
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Description

3-Methoxy-2,2-dimethyloxirane: is an organic compound with the molecular formula C5H10O2 and a molecular weight of 102.1317 g/mol . It is also known by other names such as 1,2-Epoxy-1-methoxy-2-methylpropane and 2,2-Dimethyl-3-methoxyoxirane . This compound is characterized by the presence of an oxirane ring, which is a three-membered cyclic ether, and a methoxy group attached to the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methoxy-2,2-dimethyloxirane can undergo oxidation reactions to form various products, depending on the oxidizing agent used.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used in substitution reactions.

Major Products:

    Oxidation: Products can include carboxylic acids or ketones.

    Reduction: Products can include primary or secondary alcohols.

    Substitution: Products can include ethers or amines.

Mechanism of Action

Molecular Targets and Pathways:

    Epoxide Ring Opening: The primary mechanism of action involves the opening of the epoxide ring, which can react with various nucleophiles.

Comparison with Similar Compounds

    1,2-Epoxy-3-methoxypropane: Similar in structure but with a different substitution pattern on the oxirane ring.

    2,2-Dimethyl-3-ethoxyoxirane: Similar but with an ethoxy group instead of a methoxy group.

    1,2-Epoxy-2-methylpropane: Similar but lacks the methoxy group.

Uniqueness:

Properties

IUPAC Name

3-methoxy-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-5(2)4(6-3)7-5/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPKWGRVMLLIFSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(O1)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601031044
Record name 2,2-Dimethyl-1-methoxyethylene oxide
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Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26196-04-3
Record name 3-Methoxy-2,2-dimethyloxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26196-04-3
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Record name 2,2-Dimethyl-1-methoxyethylene oxide
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Record name 26196-04-3
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Record name 2,2-Dimethyl-1-methoxyethylene oxide
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Record name 3-methoxy-2,2-dimethyloxirane
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Record name 2,2-DIMETHYL-1-METHOXYETHYLENE OXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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